3-Iodo-4,5-dimethoxybenzaldehyde

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

This aryl iodide delivers superior oxidative addition kinetics (C–I bond: 228 kJ/mol vs. C–Br: 290 kJ/mol) for efficient Suzuki-Miyaura coupling with electron-rich or sterically hindered partners where bromo/chloro analogs fail. Validated as a heavy-atom derivative for SAD/MAD protein crystallography (crystal structure R=0.053). Exploit its halogen-bond donor strength (-5.59 kJ/mol) for structure-based drug design. Proven intermediate in chloropeptin I/II and stilbene synthesis. Do not substitute.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
CAS No. 32024-15-0
Cat. No. B1587035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4,5-dimethoxybenzaldehyde
CAS32024-15-0
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)I)OC
InChIInChI=1S/C9H9IO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
InChIKeyMVPNBXPAUYYZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4,5-dimethoxybenzaldehyde (CAS 32024-15-0): A High-Value Aryl Iodide Building Block for Precision Synthesis


3-Iodo-4,5-dimethoxybenzaldehyde (CAS 32024-15-0) is an aryl iodide derivative of benzaldehyde, characterized by an aldehyde group, an iodine substituent at the 3-position, and methoxy groups at the 4- and 5-positions . With a molecular weight of 292.07 g/mol and a melting point of 69–72 °C, this compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures .

Why Generic Substitution Fails: Differentiating 3-Iodo-4,5-dimethoxybenzaldehyde from Common Halogenated Analogs


Halogenated benzaldehyde derivatives are not interchangeable in synthetic or medicinal chemistry applications. The specific halogen atom and substitution pattern profoundly influence reactivity, physicochemical properties, and biological interactions [1]. The iodine atom in 3-iodo-4,5-dimethoxybenzaldehyde provides a unique balance of leaving-group ability, halogen-bonding potential, and steric/electronic effects that differ markedly from the bromo, chloro, or non-halogenated analogs. Substituting this compound with a cheaper or more readily available analog without quantitative justification risks suboptimal reaction yields, altered pharmacokinetic profiles, or failure in structure-based design strategies.

3-Iodo-4,5-dimethoxybenzaldehyde: Quantitative Comparative Evidence Guide


Molecular Weight and Halogen Content: Quantified Differentiation from Bromo and Chloro Analogs

3-Iodo-4,5-dimethoxybenzaldehyde possesses a molecular weight of 292.07 g/mol, which is 47.00 g/mol (19.2%) higher than the 3-bromo analog (245.07 g/mol) and 91.45 g/mol (45.6%) higher than the 3-chloro analog (200.62 g/mol) [1]. This increased molecular weight and the presence of the heavy iodine atom can significantly impact physicochemical properties such as solubility, membrane permeability, and crystallinity, and is particularly advantageous in X-ray crystallography for phasing via anomalous scattering.

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Halogen Bond Donor Strength: Quantitative Class-Level Advantage of Iodine over Bromine and Chlorine

Halogen bonding is a critical non-covalent interaction in both biological recognition and crystal engineering. Isothermal titration calorimetry (ITC) studies on halogen bonding in protein-ligand systems reveal that the binding strength of iodine is -5.59 kJ/mol, compared to -3.09 kJ/mol for bromine and -1.57 kJ/mol for chlorine [1]. This represents a 1.8-fold stronger interaction for iodine versus bromine and a 3.6-fold stronger interaction versus chlorine. While these values are derived from a model PDE5 inhibitor system, the trend is generalizable to aryl halides such as 3-iodo-4,5-dimethoxybenzaldehyde.

Supramolecular Chemistry Drug Design Crystal Engineering

Cross-Coupling Reactivity: Iodide Leaving-Group Advantage in Suzuki-Miyaura Reactions

Aryl iodides are widely recognized to undergo oxidative addition to Pd(0) catalysts more readily than aryl bromides or chlorides, enabling milder reaction conditions and often higher yields in Suzuki-Miyaura cross-couplings [1]. The carbon-iodine bond dissociation energy (228 kJ/mol) is significantly lower than that of carbon-bromine (290 kJ/mol) and carbon-chlorine (346 kJ/mol) [2], directly translating to enhanced reactivity. For 3-iodo-4,5-dimethoxybenzaldehyde, this reactivity advantage facilitates efficient biaryl construction with challenging coupling partners and reduces the need for forcing conditions that might compromise sensitive functional groups.

Organic Synthesis Cross-Coupling Catalysis

Crystal Structure Availability: A Validated Heavy-Atom Derivative for X-ray Crystallography

The crystal structure of 3-iodo-4,5-dimethoxybenzaldehyde has been solved and refined to an R-factor of 0.053, providing high-quality geometric parameters for use in crystallographic studies [1]. The presence of the heavy iodine atom enables anomalous scattering for phasing, a capability not available with the bromo or chloro analogs (which lack published crystal structures at comparable resolution) [2]. This makes the iodo compound uniquely valuable as a heavy-atom derivative for macromolecular crystallography and as a reference standard for validating computational models.

Structural Biology X-ray Crystallography Chemical Crystallography

Melting Point Differentiation: Impact on Handling and Purification

The melting point of 3-iodo-4,5-dimethoxybenzaldehyde is 69–72 °C, which is 7–8 °C higher than the 3-bromo analog (60–64 °C) and 13–12 °C higher than the 3-chloro analog (56–60 °C) [1]. This difference can influence recrystallization solvent selection, polymorph screening outcomes, and the compound's behavior during melt-based formulation processes.

Process Chemistry Analytical Method Development Formulation

Best Research and Industrial Application Scenarios for 3-Iodo-4,5-dimethoxybenzaldehyde


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

As an aryl iodide, 3-iodo-4,5-dimethoxybenzaldehyde is the preferred coupling partner for Suzuki-Miyaura reactions when high reactivity and mild conditions are required. Its weaker C–I bond (228 kJ/mol) enables faster oxidative addition compared to aryl bromides (290 kJ/mol) or chlorides (346 kJ/mol), allowing for efficient biaryl formation with electron-rich or sterically hindered boronic acids [1].

Heavy-Atom Derivative for Macromolecular X-ray Crystallography

The presence of iodine and the availability of a high-resolution crystal structure (R=0.053) make this compound a validated heavy-atom derivative for phasing protein crystal structures via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) [2]. The bromo and chloro analogs lack comparable crystallographic characterization.

Halogen-Bonding Scaffold in Supramolecular and Medicinal Chemistry

With iodine's superior halogen-bond donor strength (-5.59 kJ/mol vs. -3.09 kJ/mol for bromine), this compound can be exploited to engineer specific non-covalent interactions in drug-target binding pockets or in the design of functional organic materials [3]. The quantitative advantage over bromo and chloro analogs is directly relevant to structure-based drug design.

Building Block for Natural Product and Alkaloid Total Synthesis

3-Iodo-4,5-dimethoxybenzaldehyde has been employed as a key intermediate in the synthesis of stilbene derivatives and complex natural products such as chloropeptins I and II . Its unique substitution pattern and reactivity profile make it indispensable for constructing specific molecular frameworks where alternative halogenated building blocks would fail or give poor yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-4,5-dimethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.